5-[3-(Propan-2-yl)phenyl]-1,3-oxazole
Description
Historical Trajectories in Oxazole (B20620) Synthesis and Reactivity
The journey into oxazole chemistry began in 1876 with the synthesis of 2-methyloxazole. tandfonline.comijpsonline.com However, it was the structural elucidation of penicillin during World War I, which was initially thought to contain an oxazole ring, that significantly propelled interest in this heterocyclic system. tandfonline.comthepharmajournal.com Over the decades, numerous synthetic methodologies have been developed to construct the oxazole core.
Several classical methods have been instrumental in the advancement of oxazole synthesis:
Robinson-Gabriel Synthesis (1909, 1910): This method involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. thepharmajournal.comijpsonline.comwikipedia.org
Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this reaction produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org
Van Leusen Oxazole Synthesis (1972): This versatile method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles, making it particularly relevant for the synthesis of compounds like 5-[3-(propan-2-yl)phenyl]-1,3-oxazole. ijpsonline.comnih.gov
Bredereck Reaction: This synthesis involves the reaction of α-haloketones with formamide (B127407) to yield oxazoles. thepharmajournal.com
The reactivity of the oxazole ring is characterized by several key features. It is less aromatic than its sulfur-containing counterpart, thiazole (B1198619). wikipedia.org Electrophilic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. wikipedia.orgprinceton.edu Conversely, nucleophilic substitution is favored at the C2 position. wikipedia.org The oxazole ring can also participate as a diene in Diels-Alder reactions, providing a pathway to synthesize pyridines. wikipedia.org
Importance of Aryl-Substituted Oxazoles in Contemporary Organic and Materials Chemistry
Aryl-substituted oxazoles, particularly those with the aryl group at the C5 position, are a class of compounds with significant and diverse applications. Their importance stems from the unique electronic and structural properties conferred by the combination of the electron-rich oxazole ring and the conjugated aryl system.
In medicinal chemistry , the oxazole scaffold is present in numerous biologically active natural products and synthetic drugs. thepharmajournal.comnih.gov Aryl-substituted oxazoles have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. thepharmajournal.com The introduction of an oxazole ring can significantly enhance the biological activity of a molecule. For instance, certain 5-aryl-1,3-oxazole derivatives have been investigated for their potent antibacterial activity against various strains, including multidrug-resistant ones.
In materials chemistry , the electronic and photophysical properties of aryl-substituted oxazoles make them valuable components in the development of organic electronic materials. researchgate.net These compounds can be found in applications such as:
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Organic Solar Cells researchgate.net
Fluorescent materials and scintillators researchgate.net
The ability to tune the electronic properties by modifying the substituents on the aryl ring allows for the rational design of materials with specific optical and electronic characteristics. mdpi.com For example, 2-aryl-perfluorobenzoxazoles have shown high fluorescence quantum yields, indicating their potential in advanced materials. rsc.org
Contextualization of this compound within the Family of 1,3-Oxazole Analogs
This compound belongs to the family of 5-aryl-1,3-oxazoles. Its structure consists of a central 1,3-oxazole ring with a 3-(propan-2-yl)phenyl (or 3-isopropylphenyl) group attached at the 5-position. The synthesis of such a compound would typically be achieved through a method like the Van Leusen oxazole synthesis, reacting 3-isopropylbenzaldehyde (B1580556) with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com
The specific substitution pattern—a bulky, lipophilic isopropyl group at the meta-position of the phenyl ring—can influence the compound's physical and chemical properties. This substituent can affect its solubility, crystal packing, and interactions with biological targets or other molecules in a material matrix. The synthesis of various bromo-substituted aryloxazoles highlights the utility of these compounds as intermediates for further chemical modifications via cross-coupling reactions, allowing for the creation of more complex and potentially useful molecules. mdpi.com
The table below provides a summary of key data for the title compound and related structures.
| Property | Value for this compound | General Information on Oxazoles |
| IUPAC Name | This compound | 1,3-Oxazole |
| Molecular Formula | C12H13NO | C3H3NO |
| CAS Number | 943236-40-0 | 288-42-6 |
| Parent Compound | Oxazole | - |
| Key Synthetic Routes | Van Leusen Oxazole Synthesis | Robinson-Gabriel, Fischer, Van Leusen, Bredereck syntheses thepharmajournal.comijpsonline.comwikipedia.orgwikipedia.orgnih.gov |
| Reactivity Features | - Electrophilic attack at C5 of the phenyl ring. - Potential for further functionalization. | - Electrophilic attack at C5. - Nucleophilic attack at C2. - Diels-Alder reactions. wikipedia.orgprinceton.edu |
| Potential Applications | - Intermediate in organic synthesis. - Scaffold for medicinal chemistry research. - Component in materials science. | - Pharmaceuticals. - Agrochemicals. - Dyes. - Polymers. - Catalysis. e-bookshelf.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-propan-2-ylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-14-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPWIZYIUPQYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 3 Propan 2 Yl Phenyl 1,3 Oxazole
Strategies for Constructing the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole ring is the cornerstone of synthesizing the target compound. Key strategies involve classical cycloaddition reactions and modern metal-catalyzed approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
First discovered in 1972, the Van Leusen oxazole (B20620) synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC). mdpi.comijpsonline.com This one-pot reaction proceeds under mild, basic conditions, making it a highly attractive route for synthesizing compounds like 5-[3-(propan-2-yl)phenyl]-1,3-oxazole, which would utilize 3-(propan-2-yl)benzaldehyde as the key precursor. mdpi.comsemanticscholar.org The reaction is known for its tolerance of a wide range of functional groups. mdpi.com
The efficiency of the Van Leusen synthesis of 5-aryl oxazoles is highly dependent on the reaction conditions. For aryl aldehyde precursors, such as 3-(propan-2-yl)benzaldehyde, several parameters can be optimized to maximize yield and purity.
Base Selection: The reaction is base-catalyzed, with potassium carbonate (K₂CO₃) in methanol (B129727) being a common system. mdpi.comnih.gov For enhanced efficiency and easier purification, solid-phase catalysts have been developed. For instance, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin can effectively catalyze the reaction between TosMIC and aromatic aldehydes, allowing for the simple filtration of the base and the p-tolylsulfinic acid byproduct, resulting in high yields and purity. organic-chemistry.org
Solvent System: While methanol is a traditional solvent, research has explored other media to improve reaction outcomes. mdpi.comnih.gov Ionic liquids have been employed as reusable solvents for the Van Leusen synthesis, leading to high yields of 4,5-disubstituted oxazoles. organic-chemistry.org A study demonstrated that an ionic liquid could be recovered and reused for six consecutive runs without a significant drop in yield. organic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups have shown higher reactivity in these systems. mdpi.com
Reaction Assistance: Microwave-assisted Van Leusen synthesis has emerged as a method to improve reaction efficiency and yield for producing 5-aryl-1,3-oxazoles. mdpi.comnih.gov
Table 1: Selected Optimized Conditions for Van Leusen Synthesis of 5-Aryl Oxazoles This table is interactive. You can sort and filter the data.
| Aldehyde Type | Base | Solvent | Special Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Quaternary Ammonium Hydroxide Resin | Dichloromethane | Solid-phase catalyst | High yield and purity, easy work-up | organic-chemistry.org |
| Aromatic Aldehydes | K₂CO₃ | Ionic Liquid | Reusable solvent | High yields, reusable for up to 6 runs | organic-chemistry.org |
| Aromatic Aldehydes | K₂CO₃ | Anhydrous Methanol | Microwave-assisted | High yield and efficiency | mdpi.comnih.gov |
| α,β-Unsaturated Aldehydes | K₂CO₃ | Methanol | Standard reflux | Good yields for 5-vinyloxazoles | nih.gov |
The Van Leusen synthesis is a [3+2] cycloaddition reaction where TosMIC serves as a "C2N1" 3-atom synthon. mdpi.comnih.gov The mechanism proceeds through several key steps:
Deprotonation of TosMIC: The reaction initiates with the base-mediated deprotonation of the α-carbon of TosMIC. This proton is acidic due to the electron-withdrawing effects of both the adjacent sulfonyl (tosyl) and isocyano groups. organic-chemistry.orgwikipedia.org
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor, in this case, 3-(propan-2-yl)benzaldehyde. wikipedia.orgyoutube.com
Cyclization: An intramolecular 5-endo-dig cyclization occurs, where the oxygen of the newly formed alkoxide attacks the electrophilic carbon of the isocyano group. mdpi.comwikipedia.org This forms a 5-membered dihydrooxazole (oxazoline) ring intermediate. mdpi.comorganic-chemistry.org
Elimination and Aromatization: The presence of a proton at the C5 position of the oxazoline (B21484) intermediate allows for base-promoted elimination of the tosyl group (as p-toluenesulfinic acid). mdpi.comorganic-chemistry.org This elimination step results in the formation of the aromatic 1,3-oxazole ring. organic-chemistry.orgwikipedia.org
The unique reactivity of TosMIC, which possesses an acidic proton, an isocyano group, and a sulfinic acid leaving group, drives the successful formation of the oxazole product. organic-chemistry.org
Modern synthetic chemistry offers powerful metal-catalyzed methods to construct or functionalize heterocyclic rings. For the synthesis of this compound, palladium- and copper-catalyzed reactions are particularly relevant.
Direct C-H arylation is an efficient strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. For synthesizing the target compound, this method would involve the direct coupling of the parent 1,3-oxazole ring with a 3-(propan-2-yl)phenyl halide or triflate. Research has established complementary methods for the highly regioselective direct arylation of oxazole at either the C-2 or C-5 position. acs.orgnih.gov
To achieve selective C-5 arylation, specific reaction conditions are essential. The use of palladium catalysts with particular phosphine (B1218219) ligands in polar aprotic solvents favors functionalization at the C-5 position. acs.orgcapes.gov.br A proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) pathway at the C-5 position of the oxazole, and subsequent reductive elimination to yield the 5-arylated product. acs.org
Table 2: Optimized Conditions for Palladium-Catalyzed C-5 Direct Arylation of Oxazole This table is interactive. You can sort and filter the data.
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromides | 5% Pd(OAc)₂, 10% Ligand 6 | 3 equiv. K₂CO₃ | DMA | 110 °C | High selectivity for C-5 arylation | acs.org |
| Aryl Chlorides | 5% Pd(OAc)₂, 10% Ligand 5 | 3 equiv. K₂CO₃ | DMA | 110 °C | Good yield and high C-5 selectivity | acs.org |
| Aryl Triflates | 5% Pd(OAc)₂, 10% Ligand 6 | 3 equiv. K₂CO₃ | DMA | 110 °C | High selectivity for C-5 arylation | acs.org |
Ligand 5: (t-Bu)₂P(p-NMe₂C₆H₄); Ligand 6: (t-Bu)₂P(o-biphenyl) DMA: Dimethylacetamide
Copper-catalyzed reactions provide an alternative and efficient pathway to polysubstituted oxazoles. acs.orgnih.gov These methods often involve a tandem oxidative cyclization process from readily available starting materials under mild conditions. acs.orgnih.gov One attractive route involves the reaction of benzylamines and 1,3-dicarbonyl compounds. acs.org A highly efficient copper-catalyzed aerobic oxidative dehydrogenative annulation has been reported, forming oxazoles from aldehydes and amines with molecular oxygen as the oxidant. nih.gov
A plausible mechanism for a copper-catalyzed tandem oxidative cyclization involves the initial formation of an enamine intermediate from a benzylamine (B48309) and a β-diketone. acs.org The copper catalyst facilitates the oxidation and coordination of this intermediate, which then undergoes intramolecular cyclization via an oxygen atom attacking a double bond. acs.org Further oxidation leads to the final polysubstituted oxazole product. acs.org This approach represents an attractive alternative to traditional methods for synthesizing the oxazole core. acs.orgnih.gov Another protocol describes a palladium-catalyzed and copper-mediated cascade oxidative cyclization where water serves as the oxygen atom source. rsc.org
Metal-Catalyzed Cyclizations and Cross-Coupling Approaches
Nickel-Catalyzed Processes for 1,3-Oxazole Ring Formation
Nickel catalysis has emerged as a powerful tool in heterocyclic synthesis, offering versatile and efficient pathways for constructing the 1,3-oxazole ring. These methods often provide advantages over traditional syntheses and are complementary to established cyclodehydration strategies. figshare.com
One notable approach involves the nickel-catalyzed cross-coupling reaction of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. figshare.com An extension of this methodology allows for a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. figshare.com Furthermore, versatile nickel catalysts have enabled the synthesis of decorated indoles through alkyne annulations with anilines, a C-H/N-H activation strategy that occurs without metal oxidants and with high selectivity. nih.gov This principle of C-H activation and annulation can be adapted for oxazole synthesis. For instance, nickel catalysts can promote the addition reaction of 1,3,4-oxadiazoles to alkynes and styrenes via C-H bond cleavage, providing a direct route to alkenyl- and alkyl-substituted oxadiazoles, a related class of heterocycles. nih.gov In a similar vein, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles, demonstrating excellent yield and functional group tolerance. ijpsonline.com
Table 1: Overview of Nickel-Catalyzed Reactions for Oxazole Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Cross-Coupling | Nickel catalyst | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted Oxazoles | High complementarity to cyclodehydration methods. | figshare.com |
| C-H/N-H Annulation | Versatile nickel catalysts | Anilines, Alkynes | Indoles (adaptable for oxazoles) | Step-economical, oxidant-free, high selectivity. | nih.gov |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent a highly efficient and sustainable approach in organic synthesis, allowing for the construction of complex molecules like this compound in a single step from three or more reactants. researchgate.netfrontiersin.org This strategy minimizes waste, reduces the need for purification of intermediates, and saves time and energy. frontiersin.org
The van Leusen oxazole synthesis is a classic example of a [3+2] cycloaddition MCR, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles. nih.gov This reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the aromatic oxazole. nih.gov The method has been adapted for microwave-assisted conditions and for use with various aldehydes and TosMIC analogs. nih.gov
Other MCRs have been developed that combine different starting materials to achieve molecular diversity. researchgate.net For example, a three-component reaction using iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles can be triggered by visible light to produce diverse 2,4,5-trisubstituted oxazoles. researchgate.net Another strategy involves the palladium-copper catalyzed generation of alkynones from acid chlorides and terminal alkynes, which serve as versatile building blocks for subsequent heterocyclic synthesis in a one-pot fashion. researchgate.net The synthesis of 2,5-diaryl 1,3,4-oxadiazoles has been achieved via a one-pot, metal-free process involving the N-acylation of aryl tetrazoles with aldehydes, followed by thermal rearrangement. organic-chemistry.org Such strategies highlight the modularity and efficiency of MCRs in building substituted azole rings.
Table 2: Selected One-Pot and Multicomponent Reactions for Oxazole Synthesis
| Reaction Name/Type | Key Reactants | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazoles | [3+2] cycloaddition; versatile and widely used. | nih.gov |
| Visible-Light Induced 3-Component Reaction | Iodonium-phosphonium ylide, Carboxylic acid, Nitrile | 2,4,5-Trisubstituted Oxazoles | Catalyst- and additive-free; high efficiency. | researchgate.net |
| Amidation-Coupling-Cycloisomerization (ACCI) | Propargylamine, Acid chlorides | Substituted Oxazol-5-ylethanones | Diversity-oriented one-pot sequence. | organic-chemistry.org |
Microwave-Assisted and Green Chemistry Approaches in Oxazole Synthesis
Green chemistry principles are increasingly integrated into synthetic organic chemistry to minimize environmental impact. ijpsonline.com This involves using safer solvents, reducing energy consumption, and employing efficient catalytic systems. nih.govnih.gov Microwave-assisted organic synthesis is a key green technology that significantly accelerates reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govijpsonline.commdpi.com
A facile microwave-assisted protocol for synthesizing 5-substituted oxazoles utilizes aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol, a green solvent. nih.gov By controlling the amount of base (K₃PO₄), the reaction can be selectively directed to yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org This method is notable for its excellent yields, short reaction times (e.g., 8 minutes), and simple, non-chromatographic purification. nih.govacs.org The scalability of this microwave-assisted protocol has been demonstrated on a gram scale with no loss in yield. acs.org
Other green approaches include the use of deep eutectic solvents (DES) as recyclable catalysts. mdpi.com For instance, the synthesis of benzoxazoles has been achieved through the cyclization of 2-aminophenols and benzaldehydes using [CholineCl][oxalic acid] as a catalyst under microwave irradiation. mdpi.com The use of ultrasonication is another green technique that can enhance reaction rates and yields in oxazole synthesis due to the effects of acoustic cavitation. ijpsonline.comijpsonline.com Furthermore, the development of magnetically separable nanocatalysts, such as iron oxide nanoparticles (Fe₃O₄ MNPs), allows for the easy recovery and reuse of the catalyst, contributing to a more sustainable process for synthesizing functionalized oxazoles. nih.gov
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Oxazole Synthesis
| Reaction | Conditions | Time | Yield | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| 5-Phenyl oxazole synthesis | Microwave (65 °C, 350 W), K₃PO₄ (2 equiv), Isopropanol | 8 min | 96% | Rapid, high yield, green solvent. | nih.govacs.org |
| 5-Phenyl oxazole synthesis | Conventional heating (60 °C), Organic bases, Isopropanol | 6 h | 92-95% (oxazoline) | N/A (forms intermediate) | acs.org |
| Benzoxazole synthesis | Microwave (120 °C), [CholineCl][oxalic acid] catalyst | 15 min | >90% | Rapid, reusable catalyst. | mdpi.com |
Alternative Cyclodehydration and Annulation Methods (e.g., Fischer, DAST-mediated)
Besides modern catalytic methods, several classical and alternative cyclodehydration and annulation reactions remain highly relevant for oxazole synthesis.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.orgdbpedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgcutm.ac.in While traditionally used for aromatic substrates to produce diaryloxazoles, recent modifications have expanded its scope. wikipedia.org The mechanism proceeds through the formation of an iminochloride intermediate, which then undergoes cyclization and dehydration. wikipedia.org
DAST-mediated cyclodehydration offers a mild and highly efficient route to oxazoles. Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor, are powerful reagents for the cyclodehydration of β-hydroxy amides to form oxazolines. organic-chemistry.orgacs.org These oxazolines can then be oxidized in a one-pot protocol to yield the corresponding oxazoles. organic-chemistry.orgacs.org This method is valued for its mild reaction conditions (temperatures as low as -78 °C) and high tolerance for various functional groups. organic-chemistry.org The synthesis of 2-oxazolines from silyl-protected β-hydroxyamides using DAST or XtalFluor-E has also been reported, where the reagent facilitates both in situ deprotection and cyclodehydration. nih.govacs.org
Other notable methods include the Robinson-Gabriel synthesis , which involves the intramolecular cyclization and dehydration of 2-acylamino ketones. ijpsonline.comcutm.ac.in Iodine-catalyzed oxidative cyclization of β-acylamino ketones provides another route where the choice of base can selectively produce either oxazolines or oxazoles. organic-chemistry.org
Table 4: Key Features of Alternative Oxazole Synthesis Methods
| Method | Starting Materials | Key Reagent(s) | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazoles | Classic method, typically for aromatic substrates. | wikipedia.orgdbpedia.orgcutm.ac.in |
| DAST-Mediated Reaction | β-Hydroxy amide | DAST, Deoxo-Fluor | Oxazolines (precursors to oxazoles) | Mild conditions, high efficiency, good functional group tolerance. | organic-chemistry.orgacs.orgnih.gov |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄) | 2,5-Disubstituted Oxazoles | Intramolecular cyclization of pre-formed amides. | ijpsonline.comcutm.ac.in |
Introduction of the 3-(Propan-2-yl)phenyl Moiety
The synthesis of the target molecule, this compound, requires the specific installation of the 3-(propan-2-yl)phenyl group. This involves the synthesis of a suitable precursor followed by a regioselective coupling reaction.
Synthesis of Precursor 3-(Propan-2-yl)phenyl Aldehydes or Halides
The key precursors for introducing the 3-(propan-2-yl)phenyl moiety are 3-(propan-2-yl)benzaldehyde or a 1-halo-3-(propan-2-yl)benzene. The synthesis of these compounds typically begins with cumene (B47948) (propan-2-ylbenzene), which is readily available. Standard electrophilic aromatic substitution reactions on cumene are ortho-, para-directing due to the activating nature of the isopropyl group. Therefore, a direct one-step synthesis of the meta-substituted product is challenging, and multi-step sequences are generally required.
A plausible route to 1-halo-3-(propan-2-yl)benzene involves:
Nitration: Reaction of cumene with a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrocumene, with the para isomer being the major product.
Isomer Separation: Separation of the para-nitrocumene isomer.
Reduction: Reduction of the nitro group to an amine using a reducing agent like Sn/HCl or catalytic hydrogenation to form 4-isopropylaniline.
Acylation: Protection of the amine group as an acetanilide (B955) to moderate its reactivity.
Halogenation: Introduction of a halogen (e.g., Br₂) ortho to the activating acetamido group.
Deprotection: Hydrolysis of the acetamido group back to an amine.
Deamination: Removal of the amino group via diazotization followed by reduction (e.g., with H₃PO₂) to yield the final 1-halo-3-(propan-2-yl)benzene.
An alternative route to 3-(propan-2-yl)benzaldehyde could involve the Friedel-Crafts acylation of cumene, which would primarily give the para-isomer. A more controlled approach would start from a meta-substituted benzene (B151609) derivative, such as 3-bromobenzaldehyde, followed by a Suzuki or Kumada coupling with an isopropyl source like isopropylzinc chloride or 2-propylboronic acid.
Regioselective Functionalization at the Phenyl Ring and Oxazole C-5 Position
With the precursor in hand, the final step is to couple it to the oxazole ring at the C-5 position. Direct C-H activation and arylation is a powerful modern strategy for this transformation. The regioselectivity of direct arylation on the oxazole ring is highly dependent on the reaction conditions, particularly the catalyst, ligands, and base used. researchgate.netnih.gov
For the synthesis of 5-aryl oxazoles, palladium-catalyzed direct C-H arylation is a preferred method. Research has shown that using a catalyst system of Pd(OAc)₂ with KOAc as the base can selectively promote C5-arylation. researchgate.net The choice of phosphine ligand is also crucial in directing the selectivity. For instance, in the arylation of ethyl oxazole-4-carboxylate, using the PCy₃ ligand favored functionalization at the C5 position, whereas other ligands directed the reaction to the C2 position. nih.gov This demonstrates that fine-tuning of the catalytic system allows for precise control over which C-H bond on the oxazole ring is functionalized.
Therefore, to synthesize this compound, one could react a simple oxazole with the previously synthesized 1-halo-3-(propan-2-yl)benzene under palladium catalysis conditions optimized for C-5 arylation. researchgate.net Alternatively, a van Leusen reaction using 3-(propan-2-yl)benzaldehyde and TosMIC would directly yield the desired this compound in a single, regioselective step. nih.gov
Table 5: Methods for Regioselective C-5 Arylation of Oxazoles
| Method | Catalyst System | Substrates | Key Feature | Reference(s) |
|---|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ / KOAc | Oxazole, Aryl halide | Regioselective C5-arylation. | researchgate.net |
| Direct C-H Arylation | Pd(0) / PCy₃ / PivOH | Ethyl oxazole-4-carboxylate, Aryl bromide | Ligand-controlled C5 selectivity. | nih.gov |
Chemo- and Regioselectivity in the Formation of this compound
The controlled synthesis of this compound necessitates a careful consideration of chemo- and regioselectivity, particularly when utilizing multicomponent reactions or when multiple reactive sites are present in the starting materials or intermediates.
A prominent and highly regioselective method for the synthesis of 5-aryl-1,3-oxazoles is the Van Leusen oxazole synthesis . nrochemistry.comwikipedia.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism. youtube.com The inherent reactivity of the reagents directs the formation of the 5-substituted oxazole isomer with high regioselectivity.
The mechanism begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base, typically potassium carbonate or a stronger base like potassium tert-butoxide. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, in this case, 3-(propan-2-yl)benzaldehyde. The subsequent steps involve an intramolecular cyclization to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid, which drives the reaction towards the aromatic 1,3-oxazole product. wikipedia.orgorganic-chemistry.org The regioselectivity is controlled by the initial nucleophilic attack of the TosMIC anion on the aldehyde, ensuring the aryl group from the aldehyde is positioned at the C5 position of the oxazole ring. organic-chemistry.org
Table 1: Key Factors Influencing Chemo- and Regioselectivity in the Van Leusen Synthesis
| Factor | Influence on Selectivity | Rationale |
| Nature of Reactants | High regioselectivity for 5-substituted oxazoles | The reaction between an aldehyde and TosMIC inherently leads to the 5-substituted isomer due to the established reaction mechanism. |
| Base | Can influence reaction rate and yield | A suitable base is required to deprotonate TosMIC without promoting significant side reactions. Potassium carbonate is commonly used for its mildness and effectiveness. |
| Solvent | Can affect reaction kinetics and solubility | Protic solvents like methanol are often used and can participate in the elimination step. nrochemistry.com |
Another advanced methodology that offers high regioselectivity is palladium-catalyzed direct C-H arylation . nih.govrsc.org This method allows for the direct coupling of an aryl halide with an oxazole ring. To achieve the synthesis of this compound, one would start with oxazole and 1-bromo-3-(propan-2-yl)benzene. The regioselectivity of the arylation (at C2 or C5 of the oxazole) can be controlled by the choice of the phosphine ligand and the solvent. nih.govcapes.gov.br For selective C5 arylation, specific phosphine ligands in polar solvents are typically employed. nih.gov This method's selectivity arises from the coordination of the palladium catalyst to a specific position on the oxazole ring, which is influenced by the electronic and steric properties of both the oxazole and the chosen ligand. rsc.org
Table 2: General Conditions for Regioselective C5-Arylation of Oxazole
| Component | Example Condition | Role in Selectivity |
| Palladium Catalyst | Pd(OAc)₂ | Precursor for the active Pd(0) catalyst. |
| Phosphine Ligand | Specific phosphines (e.g., bulky, electron-rich) | Directs the catalyst to the C5 position of the oxazole ring. |
| Base | K₂CO₃ or Cs₂CO₃ | Facilitates the C-H activation step. |
| Solvent | Polar aprotic (e.g., DMF, DMA) | Favors the pathway leading to C5-arylation. |
| Aryl Halide | 1-Bromo-3-(propan-2-yl)benzene | Provides the aryl group for the coupling reaction. |
The chemoselectivity of these reactions is also a critical consideration. In the Van Leusen synthesis, the aldehyde carbonyl group is the primary electrophilic site for the TosMIC anion, leading to high chemoselectivity. In palladium-catalyzed cross-coupling reactions, the catalyst's selectivity for C-H activation over other potential reactive sites on the substrates is paramount and is fine-tuned by the reaction conditions.
Mechanistic Investigations of 5 3 Propan 2 Yl Phenyl 1,3 Oxazole Formation Pathways
Elucidation of [3+2] Cycloaddition Mechanisms in Oxazole (B20620) Synthesis
The [3+2] cycloaddition is a powerful and widely employed strategy for constructing the five-membered oxazole ring. In this approach, a three-atom synthon reacts with a two-atom component to form the heterocyclic core. One of the most prominent examples applicable to the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.gov
Recent advancements have expanded the scope of [3+2] cycloaddition for oxazole synthesis beyond the classic van Leusen conditions.
Electrochemical Synthesis: An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition has been developed using carboxylic acids and isocyanides. rsc.org This method avoids transition metals and harsh oxidants. The proposed mechanism involves the anodic oxidation of a phosphine (B1218219) with a carboxylic acid to generate an acyloxyphosphonium ion intermediate, which then undergoes cycloaddition with the isocyanide. rsc.org
Aryne Cycloaddition: Arynes, highly reactive intermediates, can undergo [3+2] cycloaddition with oxaziridines to form dihydrobenzisoxazoles, demonstrating the utility of arynes in forming five-membered heterocycles. nih.gov Similarly, the reaction of arynes with münchnones (mesoionic oxazolium compounds) proceeds via a [3+2] cycloaddition followed by a cycloreversion to yield isoindoles, which can be trapped by excess aryne. researchgate.net
Photolysis-Induced Cycloaddition: Photochemical methods can also induce [3+2] cycloadditions to generate oxazole-related structures, highlighting the versatility of this mechanistic pathway under various energy inputs. researchgate.net
Table 1: Comparison of [3+2] Cycloaddition Strategies for Oxazole Synthesis
| Method | Key Reactants | Key Intermediate | Driving Force / Conditions | Reference |
|---|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Deprotonated TosMIC, Oxazoline (B21484) | Base-promoted elimination of p-toluenesulfinic acid | nih.govorganic-chemistry.org |
| Electrochemical Deoxygenative Cycloaddition | Carboxylic Acid, Isocyanide, Phosphine | Acyloxyphosphonium ion | Anodic oxidation (transition-metal-free) | rsc.org |
| Aryne Cycloaddition | Aryne, Oxaziridine | - | In situ generation of highly reactive aryne | nih.gov |
| Photoredox Catalysis | 2H-azirine, Alkynyl bromide, O₂ | - | Visible-light irradiation at room temperature | organic-chemistry.org |
Detailed Analysis of Transition States in Catalyzed Reactions
The synthesis of oxazoles, including 5-aryl derivatives, is often facilitated by transition metal catalysts that lower the activation energy of key bond-forming steps via specific transition states. core.ac.ukresearchgate.net Metals such as palladium (Pd), copper (Cu), gold (Au), and iron (Fe) are commonly employed. researchgate.netnih.govdigitellinc.com
Palladium-catalyzed direct C-H arylation is a particularly relevant method for synthesizing 5-aryl-1,3-oxazoles. organic-chemistry.orgnih.gov Mechanistic studies propose catalytic cycles that involve several key steps. For instance, in the Pd(0)/Cu(I)-catalyzed direct arylation of an oxazole with an aryl halide, the cycle may involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a base-assisted metalation-deprotonation step on the oxazole ring. nih.gov The subsequent reductive elimination from the resulting Pd(II) complex forms the C-C bond and regenerates the Pd(0) catalyst. nih.gov The choice of ligand is critical in controlling regioselectivity (arylation at C2 vs. C5), suggesting that the structure of the transition state during the metalation and reductive elimination steps is highly sensitive to the steric and electronic properties of the phosphine ligands used. organic-chemistry.orgnih.gov
Gold and copper catalysts are also prominent in oxazole synthesis. Gold catalysis is effective in the cycloisomerization of N-propargylamides. organic-chemistry.orgresearchgate.net The proposed mechanism involves the activation of the alkyne by the Lewis-acidic gold catalyst, which facilitates the intramolecular nucleophilic attack by the amide oxygen. This cyclization leads to an intermediate that can be further transformed into the oxazole product. mdpi.com Copper-catalyzed reactions often involve oxidative cyclizations. For example, the coupling of α-diazoketones with nitriles proceeds through the formation of a nitrilium ion intermediate, which is trapped intramolecularly by the keto group to afford trisubstituted oxazoles. researchgate.net
An alternative strategy for direct oxazole synthesis employs iron (III) and silver (I) salts. digitellinc.com Mechanistic investigations suggest a distinct pathway to access an α-electrophile intermediate, with the reaction appearing to proceed via an internal trapping where the ketone oxygen cyclizes onto the nitrile. digitellinc.com
Table 2: Key Features of Transition Metal-Catalyzed Oxazole Syntheses
| Catalyst System | Reaction Type | Proposed Key Mechanistic Step | Reference |
|---|---|---|---|
| Pd(0) / Phosphine Ligand | Direct C-H Arylation | Oxidative Addition / Reductive Elimination | nih.gov |
| Au(III) / Ag(I) | Propargylic Substitution / Cycloisomerization | Lewis-acidic activation of alkyne | researchgate.net |
| Cu(II) | Oxidative Cyclization (from diazoketones) | Formation of a nitrilium ion intermediate | researchgate.net |
| Fe(III) / Ag(I) | Direct Synthesis from Ketones/Nitriles | Formation of an α-electrophile intermediate | digitellinc.com |
Kinetic and Thermodynamic Aspects of 1,3-Oxazole Ring Closure
The feasibility and outcome of an oxazole synthesis are governed by the kinetics and thermodynamics of the reaction pathway. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for mapping the potential energy surfaces of these reactions, identifying the most favorable routes, and explaining experimental observations. rsc.orgnih.gov
Kinetic studies of oxazole formation, such as the Hantzsch synthesis for the analogous thiazole (B1198619) ring system, often show second-order kinetics, being first-order with respect to each of the two components (e.g., an α-haloketone and a thioamide). colab.ws Thermodynamic parameters derived from these studies provide further insight. A negative entropy of activation (ΔS*) is often observed in cyclization reactions, indicating a more ordered transition state compared to the reactants, which is expected when two separate molecules combine to form a single cyclic structure. colab.ws
In the context of the atmospheric oxidation of oxazole by OH radicals, DFT calculations have shown that OH-addition to the carbon atoms of the ring is kinetically much more favorable than H-abstraction, with the attack on the carbon adjacent to the oxygen having the lowest energy barrier. rsc.org Such studies highlight how the inherent electronic properties of the oxazole ring dictate its reactivity.
For rearrangement reactions that yield oxazoles, computational analysis can reveal complex multi-step pathways. For example, the thermal rearrangement of 3-acylaminoisoxazoles to 2-acylaminooxazoles was shown through DFT studies to proceed via a cascade Boulton-Katritzky (BK) and migration-nucleophilic attack-cyclization (MNAC) rearrangement. nih.gov The calculations indicated that the initial BK rearrangement to a less stable 1,2,4-oxadiazole (B8745197) intermediate is the kinetically favored process, which then rearranges at higher temperatures to the more thermodynamically stable oxazole product. nih.gov
The reaction of oxazole with singlet oxygen has also been investigated using DFT calculations. The primary pathway was determined to be a [4+2]-cycloaddition, which has a moderate activation energy of 57 kJ/mol. nih.gov Kinetic analysis showed a pseudo-first-order reaction rate of 0.94 × 10⁶ M⁻¹ s⁻¹ for unsubstituted oxazole, which can be influenced by the electronic effects of substituents on the ring. nih.gov
Table 3: Selected Kinetic and Thermodynamic Data for Oxazole-Related Reactions
| Reaction | Methodology | Key Finding | Reference |
|---|---|---|---|
| Thiazole Ring Closure (Hantzsch) | pH-metric kinetic study | Second-order reaction; Negative entropy of activation (ΔS*) indicates a rigid transition state. | colab.ws |
| Oxidation of Oxazole by OH Radical | DFT (M06-2X, ωB97XD) & RRKM Theory | OH-addition to ring carbons is kinetically favored over H-abstraction. | rsc.org |
| Photo-oxidation of Oxazole by Singlet Oxygen | DFT (B3LYP) | [4+2]-cycloaddition pathway has an activation energy of 57 kJ/mol; Rate constant ~0.94 × 10⁶ M⁻¹ s⁻¹. | nih.gov |
| Thermal Rearrangement of 3-Acylaminoisoxazole | DFT | Cascade rearrangement is kinetically and thermodynamically favored over other pathways. | nih.gov |
Reactivity Profile and Transformational Chemistry of 5 3 Propan 2 Yl Phenyl 1,3 Oxazole
Electrophilic Aromatic Substitution on the Isopropylphenyl Ring and the Oxazole (B20620) Nucleus
Electrophilic aromatic substitution (EAS) on 5-[3-(propan-2-yl)phenyl]-1,3-oxazole presents a competition between the phenyl ring and the oxazole ring.
Isopropylphenyl Ring: The isopropylphenyl ring is the more reactive of the two aromatic systems towards electrophiles. The isopropyl group is an activating, ortho-, para-director. Therefore, electrophilic attack is expected to occur primarily on this ring. Given the meta-position of the oxazole substituent relative to the isopropyl group, the potential sites for substitution are C2', C4', and C6' of the phenyl ring. Steric hindrance from the bulky isopropyl group and the adjacent oxazole ring will influence the regioselectivity. The C6' position is the most sterically accessible and electronically activated position for electrophilic attack. The C2' position is also activated but more sterically hindered. The C4' (para to the isopropyl group) position is electronically activated but may experience some steric hindrance from the oxazole moiety.
Oxazole Nucleus: The oxazole ring itself is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comtandfonline.com The reaction typically occurs at the C5 position. tandfonline.comwikipedia.org However, in the target molecule, the C5 position is already substituted. Electrophilic attack at other positions of the oxazole ring (C2 and C4) is generally unfavorable due to the electron-withdrawing nature of the heterocyclic system. pharmaguideline.com Therefore, electrophilic substitution on the oxazole nucleus of this compound is not a primary reaction pathway under standard EAS conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br₂ / FeBr₃ (Bromination) | 5-(2-Bromo-5-isopropylphenyl)-1,3-oxazole and 5-(4-Bromo-3-isopropylphenyl)-1,3-oxazole | The isopropyl group directs ortho and para. The C6' and C4' positions of the phenyl ring are most activated. |
| HNO₃ / H₂SO₄ (Nitration) | 5-(2-Nitro-5-isopropylphenyl)-1,3-oxazole and 5-(4-Nitro-3-isopropylphenyl)-1,3-oxazole | Nitration will favor the activated positions on the phenyl ring, ortho and para to the isopropyl group. |
| SO₃ / H₂SO₄ (Sulfonation) | 5-(4-Isopropyl-2-sulfophenyl)-1,3-oxazole | Sulfonation is sensitive to steric hindrance, favoring the less hindered para position (C4') on the phenyl ring. |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | Complex mixture, potential for reaction on the phenyl ring at activated positions. | Friedel-Crafts reactions are sensitive to the existing substituents and can lead to multiple products. |
Nucleophilic Attack and Ring-Opening Reactions of the 1,3-Oxazole Core
The 1,3-oxazole core can be susceptible to nucleophilic attack, which can lead to either substitution or ring-opening, depending on the reaction conditions and the nature of the nucleophile.
Nucleophilic substitution reactions on the oxazole ring are generally uncommon but can occur if a good leaving group is present, typically at the C2 position. tandfonline.com For this compound, direct nucleophilic attack on the unsubstituted ring carbons (C2 or C4) is difficult.
However, the oxazole ring is known to undergo ring-opening reactions in the presence of strong nucleophiles. This often proceeds via initial deprotonation at the most acidic C2 position to form an oxazolyl anion. pharmaguideline.comwikipedia.org This anion exists in equilibrium with a ring-opened isonitrile enolate, which can then be trapped by electrophiles. nih.gov In the presence of nucleophiles like ammonia (B1221849) or formamide (B127407), oxazoles can undergo ring cleavage and rearrangement to form imidazoles. pharmaguideline.com
Table 2: Reactivity towards Nucleophiles
| Reagent | Expected Reaction Pathway | Product Type |
|---|---|---|
| Strong Base (e.g., n-BuLi) | Deprotonation at C2 | 2-Lithio-5-[3-(propan-2-yl)phenyl]-1,3-oxazole |
| Followed by an electrophile (E+) | Substitution at C2 | 2-E-5-[3-(propan-2-yl)phenyl]-1,3-oxazole |
| Strong Nucleophiles (e.g., NH₃, heat) | Nucleophilic attack and ring-opening | Imidazole derivatives |
Cycloaddition Reactions Involving the 1,3-Oxazole Ring
The 1,3-oxazole ring can participate in cycloaddition reactions, most notably as a diene in Diels-Alder reactions. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-like character of the oxygen atom at position 1. pharmaguideline.com The reaction of an oxazole with a dienophile (an alkene or alkyne) typically leads to a bicyclic intermediate which can then lose a molecule (like a nitrile) to form a substituted pyridine (B92270). wikipedia.org The presence of the bulky 3-isopropylphenyl group at C5 may influence the stereochemical outcome of the cycloaddition.
Oxazoles can also engage in 1,3-dipolar cycloadditions, although this is less common than for other heterocycles like oxadiazoles. nih.govresearchgate.net These reactions involve the oxazole acting as a 1,3-dipole or reacting with a 1,3-dipole to form five-membered ring systems. wikipedia.orgmdpi.com
Table 3: Cycloaddition Reaction Examples
| Reaction Type | Dienophile/Dipolarophile | Expected Product |
|---|---|---|
| Diels-Alder | Alkene (e.g., Maleic anhydride) | Substituted pyridine derivative (after rearrangement) |
| Diels-Alder | Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Substituted pyridine derivative |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole-containing adduct |
Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the further derivatization of this compound. tandfonline.comresearchgate.net These reactions typically require the presence of a halide or triflate leaving group on one of the coupling partners and a boronic acid or boronate ester on the other.
To functionalize the oxazole ring, a halogen (e.g., Br or I) would first need to be introduced, most likely at the C2 position via lithiation followed by quenching with a halogen source. This halogenated derivative can then undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds. nih.govacs.org
Alternatively, the isopropylphenyl ring can be the site of cross-coupling. Halogenation of the phenyl ring, as described in section 4.1, would provide the necessary handle for subsequent Suzuki-Miyaura reactions, allowing for the synthesis of more complex biaryl structures.
Table 4: Suzuki-Miyaura Cross-Coupling Scenarios
| Halogenated Substrate | Coupling Partner | Catalyst/Base | Expected Product |
|---|---|---|---|
| 2-Bromo-5-[3-(propan-2-yl)phenyl]-1,3-oxazole | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-5-[3-(propan-2-yl)phenyl]-1,3-oxazole |
| 5-(4-Bromo-3-isopropylphenyl)-1,3-oxazole | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst, Base | 5-(4-Aryl-3-isopropylphenyl)-1,3-oxazole |
Investigation of Protonation and Deprotonation Equilibria of the Oxazole Nitrogen
Protonation: The nitrogen atom at the N-3 position of the oxazole ring is basic, similar to the nitrogen in pyridine. pharmaguideline.com Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8. wikipedia.orgyoutube.com Protonation occurs at this nitrogen to form a stable oxazolium salt. pharmaguideline.comtaylorfrancis.com The electron-donating nature of the isopropyl group on the phenyl ring may slightly increase the basicity of the nitrogen atom in this compound compared to the unsubstituted parent oxazole, but this effect is likely to be small.
Deprotonation: The most acidic proton on the oxazole ring is at the C2 position. thepharmajournal.com This is due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), will selectively remove this proton to generate a C2-lithiated species. pharmaguideline.comwikipedia.org This organometallic intermediate is a key synthetic tool, allowing for the introduction of various electrophiles at the C2 position, as mentioned in the context of nucleophilic attack and cross-coupling reactions.
Table 5: Acid-Base Properties
| Property | Position | Reagent/Condition | Resulting Species | pKa (approximate) |
|---|---|---|---|---|
| Protonation | N-3 | Strong Acid (e.g., HCl) | Oxazolium salt | 0.8 (for conjugate acid) wikipedia.org |
| Deprotonation | C-2 | Strong Base (e.g., n-BuLi) | C2-lithiated oxazole | ~20-25 thepharmajournal.com |
No Scientific Literature Found for "this compound"
A thorough search for scientific literature detailing the theoretical and computational chemistry of the specific compound This compound did not yield any dedicated research articles or computational studies. Consequently, the data required to populate the requested sections on its electronic structure, reactivity descriptors, and other quantum chemical analyses are not available in the public domain.
While the principles of Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Electrostatic Potential Surface (EPS) mapping, Fukui functions, and global reactivity descriptors are standard computational methods used to characterize molecules, it appears that "this compound" has not been the subject of such published research.
Therefore, it is not possible to provide the detailed research findings, data tables, or in-depth analysis as requested in the article outline. Further research would need to be conducted and published by computational chemists to generate the specific data points for optimized geometries, energy gaps, charge distribution, and reactivity predictions for this particular molecule.
Theoretical and Computational Chemistry of 5 3 Propan 2 Yl Phenyl 1,3 Oxazole
Conformational Analysis of the Isopropylphenyl Substituent and its Impact on Electronic Properties
The orientation of the isopropylphenyl group relative to the oxazole (B20620) ring influences the extent of π-conjugation between the two aromatic systems. A planar conformation, where the dihedral angle between the phenyl and oxazole rings is close to 0° or 180°, would maximize π-orbital overlap, leading to enhanced electronic communication. However, this planarity is sterically hindered by the isopropyl group. The rotation of the isopropyl group itself around its bond to the phenyl ring also presents different energetic barriers. ibm.com
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the rotational energy profile. By systematically varying the dihedral angle between the phenyl and oxazole rings and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
The electronic properties, such as the HOMO-LUMO gap, are also intrinsically linked to the conformation. A more planar arrangement generally leads to a smaller HOMO-LUMO gap due to extended conjugation. The electron-donating nature of the isopropyl group, through an inductive effect (+I), increases the electron density on the phenyl ring, which in turn influences the electronic character of the entire molecule. numberanalytics.comlumenlearning.com The interplay between steric hindrance and electronic effects determines the final, most stable conformation. youtube.comyoutube.com
Table 1: Hypothetical DFT-Calculated Relative Energies for Different Conformations of 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole
| Dihedral Angle (Phenyl-Oxazole) | Isopropyl Group Orientation | Relative Energy (kcal/mol) |
| 0° | Eclipsed with Oxazole | 5.8 |
| 45° | Staggered | 0.0 |
| 90° | Perpendicular | 2.5 |
| 135° | Staggered | 0.2 |
| 180° | Eclipsed with Oxazole | 6.2 |
Note: This table presents hypothetical data based on general principles of conformational analysis for illustrative purposes.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While static calculations provide information on specific conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing trajectories that reveal the accessible conformations and the transitions between them.
For this compound, an MD simulation would provide insights into the flexibility of the molecule, particularly the rotational dynamics of the isopropylphenyl group. By analyzing the trajectory, one can determine the population of different conformational states and the timescale of their interconversion. This is crucial for understanding how the molecule might interact with other molecules or its environment.
A typical MD simulation involves placing the molecule in a simulated solvent box and allowing the system to evolve over time. Key parameters such as temperature and pressure are controlled to mimic experimental conditions. The resulting data can be analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand solvent interactions. organic-chemistry.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | General Amber Force Field (GAFF) or similar |
| Solvent | Explicit water model (e.g., TIP3P) |
| System Size | ~5000 atoms (molecule + solvent) |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: This table outlines a typical setup for an MD simulation and does not represent specific experimental results.
The results of such a simulation would likely show that the dihedral angle between the phenyl and oxazole rings fluctuates around the low-energy conformations identified by DFT calculations, confirming their stability in a dynamic environment.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of the oxazole ring. researchgate.net The van Leusen oxazole synthesis is a common method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net
Theoretical studies can map out the entire reaction pathway, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. ccsenet.orgyoutube.com For the synthesis of this compound, the reaction would start with 3-isopropylbenzaldehyde (B1580556).
The proposed mechanism for the van Leusen reaction involves the following key steps:
Deprotonation of TosMIC to form a nucleophilic carbanion.
Nucleophilic attack of the TosMIC anion on the carbonyl carbon of 3-isopropylbenzaldehyde to form an alkoxide intermediate.
Intramolecular cyclization (5-endo-dig) to form a 5-membered oxazoline (B21484) ring.
Elimination of the tosyl group to yield the final 1,3-oxazole product. organic-chemistry.orgnih.gov
DFT calculations can be used to determine the geometries and energies of the reactants, intermediates, transition states, and products along this pathway. The calculated activation energies (the energy difference between the reactants and the transition states) can provide a quantitative measure of the reaction's feasibility.
Table 3: Hypothetical Relative Energies of Intermediates and Transition States in the van Leusen Synthesis of this compound
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | 3-isopropylbenzaldehyde + TosMIC anion | 0.0 |
| TS1 | Transition state for nucleophilic attack | +12.5 |
| Intermediate 1 | Alkoxide intermediate | -5.2 |
| TS2 | Transition state for ring closure | +18.7 |
| Intermediate 2 | Oxazoline intermediate | -15.8 |
| TS3 | Transition state for tosyl elimination | +22.1 |
| Products | This compound + Tosyl anion | -25.0 |
Note: This table presents hypothetical energy values for the purpose of illustrating the reaction profile.
These theoretical insights are invaluable for optimizing reaction conditions and for designing new synthetic routes to related oxazole derivatives.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 3 Propan 2 Yl Phenyl 1,3 Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isotopic Labeling Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-[3-(propan-2-yl)phenyl]-1,3-oxazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of oxazoles typically displays resonances in the aromatic region between 7.0 and 8.0 ppm. thepharmajournal.com For this compound, the protons on the oxazole (B20620) ring (H-2 and H-4) are expected to appear as distinct singlets at the lower end of the aromatic region. The protons of the phenyl ring will present as a complex multiplet system, characteristic of a 1,3-disubstituted pattern. The isopropyl group will show a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃), a signature pattern for this substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the oxazole ring carbons. thepharmajournal.com The carbon atoms of the phenyl ring and the isopropyl group will also appear in their expected regions. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each proton and carbon signal by revealing their connectivity.
Isotopic Labeling Studies: Isotopic labeling, for instance with ¹³C or ¹⁵N, can be a powerful strategy for mechanistic studies or for resolving complex spectra. researchgate.net For example, synthesizing the compound using a ¹³C-labeled precursor for the isopropyl group would allow for the unambiguous assignment of those carbon signals. Similarly, ¹⁵N NMR, though less common, can provide direct information about the electronic environment of the oxazole nitrogen atom. nih.gov
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Oxazole H-2 | ~7.9 - 8.1 | s (singlet) | - |
| Oxazole H-4 | ~7.1 - 7.3 | s (singlet) | - |
| Phenyl H (aromatic) | ~7.3 - 7.8 | m (multiplet) | - |
| Isopropyl CH | ~2.9 - 3.1 | sept (septet) | ~6.9 |
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Oxazole C-2 | ~150 - 152 |
| Oxazole C-4 | ~121 - 123 |
| Oxazole C-5 | ~148 - 150 |
| Phenyl C-ipso (to oxazole) | ~127 - 129 |
| Phenyl C-ipso (to isopropyl) | ~149 - 151 |
| Phenyl C (aromatic) | ~123 - 130 |
| Isopropyl CH | ~34 - 36 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the molecular formula (C₁₂H₁₃NO).
The fragmentation pattern observed in the mass spectrum, typically generated by Electron Impact (EI) ionization, provides valuable structural information. The fragmentation of 2-aryl-4-phenyl-oxazole derivatives has been studied, revealing characteristic losses of CO and HCN from the molecular ion. pku.edu.cn For this compound, the fragmentation is expected to be initiated by cleavage of the oxazole ring and the isopropyl group. Alpha-cleavage next to the aromatic ring is a common pathway for alkyl-substituted aromatic compounds. libretexts.org
Key Fragmentation Pathways:
Loss of a methyl group: Cleavage of a methyl radical from the isopropyl group to form a stable benzylic-type cation ([M-15]⁺).
Oxazole Ring Cleavage: The fragmentation of the oxazole ring can occur through various pathways, including the characteristic loss of carbon monoxide (CO) and hydrogen cyanide (HCN), which is indicative of the oxazole core. pku.edu.cn
Formation of Aromatic Cations: Fragments corresponding to the isopropylphenyl cation and other substituted aromatic species would be expected.
Expected Fragments in Mass Spectrum
| m/z | Proposed Fragment Identity |
|---|---|
| 201 | [M]⁺ (Molecular Ion) |
| 186 | [M - CH₃]⁺ |
| 173 | [M - CO]⁺ |
| 172 | [M - HCN]⁺ |
| 158 | [M - C₃H₇]⁺ |
| 144 | [M - CO - HCN]⁺ |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
FT-IR Spectroscopy: The IR spectrum of an oxazole shows characteristic absorbances for the ring stretching and deformation modes. thepharmajournal.com For this compound, the spectrum would be dominated by absorptions from the aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1500-1650 cm⁻¹ region. The C-O-C stretch of the oxazole ether linkage is also a key feature, typically appearing in the 1050-1150 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. It can be a powerful tool for studying the conformational aspects of the molecule, such as the rotational orientation of the phenyl ring relative to the oxazole ring. Low-frequency Raman spectroscopy can provide information on phonon modes and crystal lattice structure in the solid state, which can help differentiate between polymorphs. azom.com
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Isopropyl) |
| ~1610, ~1580, ~1480 | C=C Stretch | Aromatic Ring |
| ~1550 - 1650 | C=N Stretch | Oxazole Ring |
| ~1350 - 1550 | Ring Stretch | Oxazole Ring |
| ~1385, ~1370 | C-H Bend (doublet) | Isopropyl |
| ~1050 - 1150 | C-O-C Stretch | Oxazole Ring |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the connectivity and reveal the three-dimensional arrangement of the atoms.
Based on studies of similar phenyl-oxazole compounds, the oxazole ring is expected to be essentially planar. nih.govresearchgate.net A key structural parameter is the dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring, which influences the degree of π-conjugation between the two ring systems. nih.govnih.gov Intermolecular interactions in the crystal lattice, such as C-H···N or C-H···O hydrogen bonds and π-π stacking between aromatic rings, would also be elucidated, providing insight into the crystal packing. nih.govnih.gov
Hypothetical Crystallographic Data
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 12 |
| b (Å) | 7 - 9 |
| c (Å) | 18 - 22 |
| β (°) | 95 - 105 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
Chromatographic Techniques (HPLC, GC-MS) for Reaction Monitoring and Advanced Separations
Chromatographic methods are vital for assessing the purity of this compound and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound. A reversed-phase method, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water, would effectively separate the target compound from non-polar impurities and starting materials. mdpi.comresearchgate.net The purity can be quantified using a UV detector set to an absorption maximum of the analyte. Chiral stationary phases could be employed to separate enantiomers if a chiral center were present. scilit.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the progress of the reaction to synthesize this compound. rsc.org Aliquots can be taken from the reaction mixture over time, and the resulting chromatogram will show peaks for starting materials, intermediates, the final product, and any byproducts. The mass spectrum corresponding to each peak allows for positive identification, providing a clear picture of the reaction's progress and efficiency. The volatility of the target compound makes it suitable for GC analysis.
Structure Reactivity Relationships and Rational Design Principles for 5 Aryl 1,3 Oxazoles
Influence of the 3-(Propan-2-yl)phenyl Moiety on Oxazole (B20620) Reactivity and Electronic Characteristics
The 5-aryl-1,3-oxazole scaffold features an oxazole ring, which is an aromatic, electron-deficient heterocycle. thepharmajournal.com The reactivity of this ring is significantly influenced by the electronic properties of the substituent attached at the C5 position. In the case of 5-[3-(propan-2-yl)phenyl]-1,3-oxazole, the substituent is a phenyl ring bearing a propan-2-yl (isopropyl) group at the meta position.
The isopropyl group is generally considered a weak electron-donating group through an inductive effect. When attached to the phenyl ring at the meta position, its electronic influence on the point of attachment to the oxazole ring is minimal but still relevant. This weak electron-donating nature slightly increases the electron density of the phenyl ring, which in turn can modulate the electronic character of the C5 position of the oxazole ring.
The general reactivity of the oxazole ring is characterized by several features:
Acidity of Protons : The acidity of hydrogen atoms on the oxazole ring decreases in the order of C2 > C5 > C4. thepharmajournal.com
Electrophilic Substitution : This type of reaction is generally difficult on the oxazole ring unless activated by electron-donating groups. When it occurs, the C5 position is the preferred site of attack. thepharmajournal.com
Nucleophilic Substitution : These reactions are also uncommon but are most feasible at the C2 position, especially if it bears a good leaving group like a halogen. The general order of reactivity for halogen displacement is C2 >> C4 > C5. thepharmajournal.com
Alkylation and Acylation : These reactions typically occur at the N3 position due to its basicity and high affinity for electrophiles. semanticscholar.orgthepharmajournal.com
Computational Modeling for Predicting Substituent Effects on Reaction Outcomes
Computational chemistry provides powerful tools for predicting how substituents will affect the properties and reactivity of molecules like this compound. These methods allow for the in silico evaluation of molecules, saving time and resources in the drug discovery and material science fields. arxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example. QSAR models correlate variations in the biological activity (or chemical reactivity) of a series of compounds with changes in their molecular features, which are described by numerical values called descriptors. nih.gov For oxazole derivatives, QSAR models can be developed to predict activities against various targets. These models can help identify which substituents on the aryl ring are likely to enhance a desired outcome. nih.gov
Molecular Docking is another computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In medicinal chemistry, this is used to predict the interaction between a potential drug molecule and its protein target. For an oxazole derivative, docking studies can reveal how the 3-(propan-2-yl)phenyl group fits into a receptor's binding pocket and can guide the design of analogs with improved binding affinity. nih.gov
Density Functional Theory (DFT) calculations can be used to determine the electronic structure of a molecule. These calculations can predict various properties, including the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding reactivity. For example, DFT could be used to precisely quantify the electronic effect of the 3-(propan-2-yl)phenyl group on the oxazole ring, predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov
Table 1: Application of Computational Models in the Study of Oxazole Derivatives
| Computational Model | Application | Predicted Properties | Reference |
|---|---|---|---|
| Neural Networks (ANN) | Prediction of biological activity (e.g., antitubercular) | Predictive accuracy of activity based on molecular descriptors. | arxiv.org |
| QSAR | Predicting antiviral activity against HCMV. | Balanced accuracy of predicting high vs. low activity. | nih.gov |
| Molecular Docking | Identifying potential anticancer targets (e.g., c-Kit Tyrosine Kinase). | Binding affinity and interaction modes with protein targets. | nih.gov |
| DFT Calculations | Studying electrophilic activation of oxadiazoles. | Protonation sites, charge distribution, reaction pathways. | nih.gov |
Design Strategies for Modulating Electronic and Steric Properties of Oxazole Derivatives
The rational design of oxazole derivatives involves the strategic placement of functional groups to fine-tune their electronic and steric properties for a specific application. nih.gov This modulation is key to optimizing factors like reactivity, solubility, and biological activity. nih.gov
Electronic Property Modulation:
Aryl Ring Substituents : The electronic nature of the 5-aryl substituent can be easily modified. Replacing the electron-donating isopropyl group on the phenyl ring with an electron-withdrawing group, such as a nitro (-NO₂) or a halogen (-Cl, -F) group, would decrease the electron density of the entire system. This would make the oxazole ring more susceptible to nucleophilic attack and less so to electrophilic attack. Conversely, introducing stronger electron-donating groups like methoxy (B1213986) (-OCH₃) would have the opposite effect. nih.gov
Steric Property Modulation:
Controlling Conformation : The size and position of substituents on the 5-aryl ring influence the rotational freedom around the bond connecting the phenyl and oxazole rings. The steric bulk of the isopropyl group in this compound imposes certain conformational preferences. derpharmachemica.com Increasing the size of the substituent (e.g., replacing isopropyl with tert-butyl) would introduce greater steric hindrance, which could be beneficial for achieving selectivity in biological interactions or for directing the course of a chemical reaction.
Access to Reaction Centers : The introduction of bulky groups near a reactive site can shield it from attack, thereby improving the selectivity of a reaction. For instance, bulky substituents at the C4 position of the oxazole ring could hinder reactions at the N3 nitrogen.
Structure-activity relationship (SAR) studies are crucial for guiding these design strategies. By synthesizing and testing a series of related compounds, researchers can build a comprehensive understanding of how specific structural changes affect the desired properties. nih.govnih.gov
Development of Predictive Models for Synthetic Accessibility and Reactivity Profiles
In modern chemical research, there is a growing emphasis on developing predictive models that can forecast the synthetic feasibility and reactivity of novel compounds before they are made in the lab. arxiv.org
Models for Synthetic Accessibility: The synthesis of 5-aryl-1,3-oxazoles can be achieved through various methods, such as the van Leusen reaction, the Robinson-Gabriel synthesis, or metal-catalyzed cyclizations. researchgate.netnih.gov Predictive models, often based on machine learning algorithms, can be trained on large datasets of known chemical reactions. These models can then analyze the structure of a target molecule, like this compound, and predict the most viable synthetic routes, potential yields, and necessary reaction conditions. This helps chemists to design more efficient and successful syntheses.
Models for Reactivity Profiles: As discussed in section 7.2, computational tools like QSAR and DFT are instrumental in predicting reactivity. nih.govnih.gov
QSAR models can be developed to predict general reactivity profiles by correlating structural descriptors with reaction outcomes across a class of compounds. nih.gov
Neural networks and other machine learning techniques have been successfully applied to predict the biological and chemical properties of oxazole derivatives based on their structure. arxiv.org These models learn complex patterns from existing data to make predictions about new compounds. For instance, a model could be trained to predict the susceptibility of a substituted oxazole to undergo a specific type of reaction, like a Diels-Alder reaction, where oxazoles can act as dienes. semanticscholar.org
The development of these predictive models is an iterative process. As more experimental data on the synthesis and reactivity of oxazole derivatives becomes available, the models can be refined to improve their accuracy and predictive power, ultimately accelerating the discovery and development of new functional molecules. arxiv.orgnih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-[3-(Propan-2-yl)phenyl]-1,3-oxazole?
The compound is synthesized via multi-step organic reactions, typically involving cyclization of appropriate precursors. A general protocol involves coupling aryl halides with oxazole intermediates under palladium catalysis, followed by functionalization of the aromatic ring. For example, analogous methods described by Doroshenko involve Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce substituents like the isopropyl group . Key steps include purification via column chromatography and characterization by NMR and mass spectrometry to confirm intermediate structures.
Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, and β = 100.571°. Refinement using full-matrix least-squares methods yields reliability factors (R = 0.048, wR = 0.120) and a data-to-parameter ratio of 16.0, ensuring high accuracy . Key geometric parameters include bond lengths (e.g., C–O = 1.3530 Å) and angles (e.g., C–C–C = 119.3°), which are critical for validating molecular geometry .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions. For example, the isopropyl group shows characteristic doublets (δ ~1.2–1.4 ppm) and a septet (δ ~2.8 ppm).
- IR Spectroscopy : Stretching frequencies for the oxazole ring (C=N ~1600 cm⁻¹, C–O ~1250 cm⁻¹) validate the core structure.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (m/z ~382.38 for C₂₄H₁₅FN₂O₂ analogs) and fragmentation patterns .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s electronic properties and reactivity?
The isopropyl group introduces steric hindrance, affecting molecular packing and intermolecular interactions. Electronically, it acts as a weak electron-donating group via hyperconjugation, slightly increasing the electron density on the oxazole ring. This can be quantified using Hammett substituent constants (σ ~-0.15) or computational methods (e.g., DFT calculations) to map electrostatic potential surfaces . Experimentally, bond angle deviations (e.g., C10–N11–C12 = 104.25°) compared to unsubstituted oxazoles highlight steric effects .
Q. What strategies resolve discrepancies between experimental and computational bond length data?
Discrepancies often arise from crystal packing forces or approximations in computational models. To address this:
- Refinement : Use high-resolution SC-XRD data (e.g., λ = 0.71073 Å for Mo-Kα radiation) and anisotropic displacement parameters for accurate bond length measurements .
- Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify systematic errors. For example, C–C bond lengths in the phenyl ring may vary by ±0.02 Å due to π-stacking interactions .
Q. How does the propan-2-yl group affect molecular packing in the crystal lattice?
The bulky isopropyl group disrupts planar stacking, leading to a herringbone arrangement in the crystal lattice. This is observed in analogs like 5-(4-fluorophenyl)-1,3-oxazole derivatives, where the dihedral angle between the oxazole and phenyl rings increases (~35° vs. ~20° in unsubstituted analogs), reducing π-π interactions . Hydrogen bonding and van der Waals forces dominate the packing, as evidenced by short contacts (e.g., C–H⋯O = 2.42 Å) .
Q. What are the implications of this compound’s structure-activity relationships (SAR) for drug discovery?
Oxazole derivatives are pharmacophores in kinase inhibitors and antimicrobial agents. The isopropyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. SAR studies on analogs reveal that substituent position (e.g., meta vs. para) significantly impacts bioactivity. For example, meta-substituted derivatives exhibit higher binding affinity to target proteins due to optimal steric complementarity .
Methodological Guidelines
- Handling and Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .
- Data Interpretation : Cross-validate XRD data with spectroscopic results (e.g., compare calculated and observed NMR shifts) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
